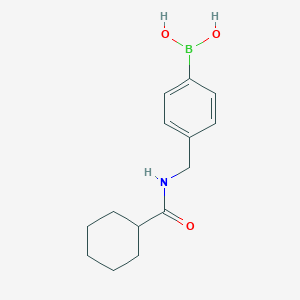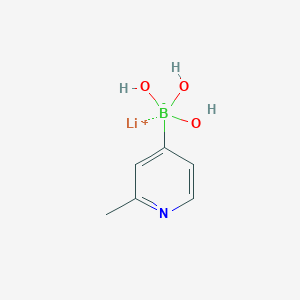
Lithium trihydroxy(2-methylpyridin-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the linear formula C6H9BLiNO3 . It is a solid substance with a molecular weight of 160.89 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BNO3.Li/c1-5-2-3-8-6(4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 160.89 . and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Electrolyte Additive for Lithium Batteries
Lithium trihydroxy(2-methylpyridin-4-yl)borate, in different formulations, has been studied extensively as an additive for lithium battery electrolytes. For example, tris[2H-hexafluoroisopropyl) borate, a related compound, enhances conductivity in lithium salts, contributing to improved battery performance (Sun, Lee, Yang, & McBreen, 2002).
Dehydration Process and Crystal Structure
Understanding the crystal structure and dehydration process of lithium borate compounds, including those similar to this compound, is crucial in applications such as battery technology. A study detailed the crystal structure of Li(H2O)4B(OH)4·2H2O, providing insights into its dehydration steps, which is essential for practical applications (Touboul, Bétourné, & Nowogrocki, 1995).
Pyrotechnic Colorants
Research into lithium-based compounds, including lithium borates, has expanded into the field of pyrotechnics. Lithium salts of bis(azolyl)borates, for instance, have been shown to be effective red pyrotechnic colorants, offering an environmentally friendly alternative to traditional chlorinated materials (Dufter, Klapötke, Rusan, & Stierstorfer, 2019).
Cross-Coupling Reactions in Organic Synthesis
Lithium borate salts, similar in structure to this compound, have been utilized in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, demonstrating the versatility of lithium borate compounds in chemical synthesis (Yamamoto, Sugai, Takizawa, & Miyaura, 2012).
Electrochemical Stability in High-Voltage Lithium Batteries
Tris(trimethylsilyl)borate, a compound closely related to this compound, has been researched for its role in improving the electrochemical stability of high-voltage layered lithium-rich oxide cathodes. This is a significant advancement in lithium-ion battery technology (Li, Xing, Zhang, Chen, Zaisheng, Xu, & Li, 2015).
Safety and Hazards
The safety information for Lithium trihydroxy(2-methylpyridin-4-yl)borate includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the substance. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the substance safely.
Eigenschaften
IUPAC Name |
lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQKNKLRDITDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
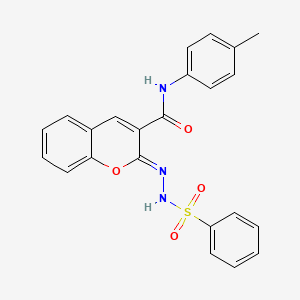
![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)
![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
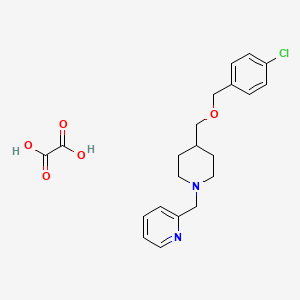
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)
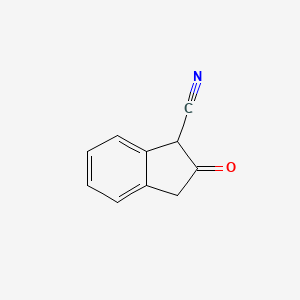
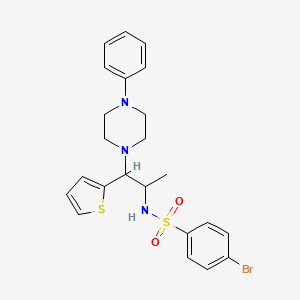
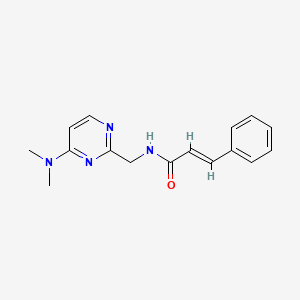
![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)
![3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride](/img/structure/B2419601.png)
